tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a 3-hydroxy-2-methylazetidine-1-carboxylate moiety
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, part of this compound, is known for its unique reactivity pattern, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with an appropriate oxidizing agent to introduce the hydroxy group at the 3-position. Common reagents used in this process include tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and sustainability. These methods often employ microreactor technology to achieve high yields and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like cyanide ions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Its structural features could be leveraged to design new drugs or bioactive molecules with specific biological activities .
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in palladium-catalyzed synthesis of N-Boc-protected anilines.
Tert-butyl carbazate: Employed in various organic synthesis reactions.
Tert-butyl-N-methylcarbamate: Utilized in the synthesis of specific organic compounds.
Uniqueness
Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate is unique due to its specific structural features, including the presence of a hydroxy group at the 3-position and a tert-butyl ester group. These features confer distinct reactivity and stability, making it valuable in various applications compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-ULUSZKPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.